Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester
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Overview
Description
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester is a complex organic compound with a unique structure that includes a pyridine ring, a carbonimidothioic acid group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the ester and thioester bonds. For instance, the use of base catalysts and controlled temperatures is crucial to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme functions or as a ligand in binding studies.
Medicine
The compound’s potential medicinal applications include its use as a precursor for developing new drugs. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: These compounds share the carbonimidothioic acid group and exhibit similar reactivity.
Pyridine esters: Compounds with a pyridine ring and ester functionalities are structurally related and may have comparable applications.
Uniqueness
What sets Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51308-63-5 |
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Molecular Formula |
C20H26N2OS |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-propan-2-ylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C20H26N2OS/c1-14(2)18-17(7-6-12-21-18)22-19(23)24-13-15-8-10-16(11-9-15)20(3,4)5/h6-12,14H,13H2,1-5H3,(H,22,23) |
InChI Key |
CBFVPPZQDXKBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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